1-(2-ethoxyethyl)-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione
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Overview
Description
The compound is likely a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . It is a derivative of the [1,2,4]triazino[3,4-f]purine class of compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of amines with other organic compounds . For example, heating of 7, 8-diamino-1, 3-dimethylxanthine, which was obtained by the reaction of 8-aminotheophylline with hydroxylamine-Ο-sulfonic acid, with hydrochloric acid gave a related compound .Molecular Structure Analysis
The molecular structure of similar compounds is often determined using techniques such as NMR spectroscopy and X-ray structural analysis .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely and are often determined using a variety of analytical techniques .Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis of new classes of purine analogs, such as imidazo[1,2-a]-s-triazine nucleosides, demonstrates the methodological advancements in creating compounds with potential antiviral activities. These compounds were tested against various viruses, showing moderate activity in some cases. The methodology involves condensation, ring annulation, and glycosylation processes, highlighting the complex chemistry involved in producing these analogs (Kim et al., 1978).
Cardiotropic Actions
The synthesis of cyclic methoxyphenyltriazaalkanes and their influence on cardiotropic actions have been explored. These compounds show promising antiarrhythmic activity in specific models, indicating their potential for cardiovascular disease treatment. The study showcases the structural importance of the triazaalkane linker in determining the compounds' effectiveness (Mokrov et al., 2019).
Antitumor and Vascular Relaxing Effects
Research into purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines reveals their synthesis and evaluation for antitumor activity and vascular relaxing effects. Some compounds showed activity against leukemia, indicating the potential for cancer treatment. These findings underline the importance of structural variations in enhancing biological activity (Ueda et al., 1987).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
The creation of tricyclic triazino and triazolo[4,3-e]purine derivatives has been examined for their in vitro anticancer, anti-HIV-1, and antimicrobial activities. This research points to the potential of these compounds in developing new therapeutic agents for various diseases, showcasing the diversity of applications these molecules could have (Ashour et al., 2012).
Molecular Structure and Characterization
The development of novel octahydro-1,5-imino-3-benzazocin-4,7,10-trione derivatives provides insights into the molecular structure and characterization of compounds with potential as models for therapeutic agents. This research emphasizes the role of molecular design in creating effective medicinal compounds (Saito et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-ethoxyethyl)-3,9-dimethyl-7-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3/c1-5-30-11-10-27-20-22-18-17(25(20)12-15(3)23-27)19(28)26(21(29)24(18)4)13-16-9-7-6-8-14(16)2/h6-9H,5,10-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXWPYGDIUITEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-ethoxyethyl)-3,9-dimethyl-7-[(2-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
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